

Application Note & Protocol: Acetylcholinesterase (AChE) Activity Assay Featuring AChE-IN-41

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Compound of Interest

Compound Name: AChE-IN-41

Cat. No.: B12378695

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Introduction

Acetylcholinesterase (AChE), a key enzyme in the nervous system, terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE is a critical therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] This document provides a detailed protocol for determining the activity of AChE and evaluating the inhibitory potential of novel compounds, using "**AChE-IN-41**" as a representative inhibitor. The protocol is based on the widely used Ellman's method, a rapid and sensitive colorimetric assay.[4][5]

In this assay, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][7] The rate of TNB production is directly proportional to AChE activity.

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Supplier	Catalog Number	Storage
Acetylcholinesterase (AChE)	Sigma-Aldrich	C3389	-20°C
AChE-IN-41 (Test Inhibitor)	In-house/Various	N/A	As per supplier
Acetylthiocholine iodide (ATCh)	Sigma-Aldrich	A5751	4°C
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)	Sigma-Aldrich	D8130	Room Temperature
Phosphate Buffer (0.1 M, pH 8.0)	In-house/Various	N/A	Room Temperature
96-well clear flat-bottom plates	Various	---	Room Temperature
Microplate reader	Various	---	N/A

Table 2: Working Solution Preparation

Solution	Components	Concentration
AChE Enzyme Solution	AChE in 0.1 M Phosphate Buffer (pH 8.0)	0.1 U/mL
ATCh Substrate Solution	ATCh in 0.1 M Phosphate Buffer (pH 8.0)	1.5 mM
DTNB Reagent Solution	DTNB in 0.1 M Phosphate Buffer (pH 8.0)	0.5 mM
AChE-IN-41 Stock Solution	AChE-IN-41 in appropriate solvent (e.g., DMSO)	10 mM

Table 3: Example IC50 Values for Common AChE Inhibitors

Inhibitor	IC50 (μM)
Gаланthamine	0.149[8]
Donepezil	0.0223[8]
Tacrine	0.0145[3]
AChE-IN-41	To be determined

Experimental Protocols

I. Preparation of Reagents

- 0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
- AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Perform serial dilutions to obtain a working solution of 0.1 U/mL.
- ATCh Solution (1.5 mM): Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 1.5 mM. Prepare this solution fresh before use.
- DTNB Solution (0.5 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 0.5 mM. Protect this solution from light.
- **AChE-IN-41** Dilutions: Prepare a series of dilutions of **AChE-IN-41** from the stock solution using the phosphate buffer. The final concentration of the solvent (e.g., DMSO) in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.

II. AChE Inhibition Assay Protocol

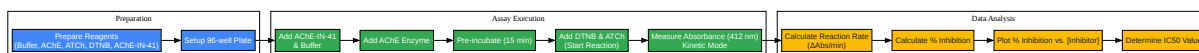
- Assay Plate Setup:
 - Add 25 μL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.
 - Add 25 μL of the various dilutions of **AChE-IN-41** to the test wells.

- For the control wells (100% activity), add 25 μ L of phosphate buffer (or buffer with the same concentration of solvent as the inhibitor wells).
- For the blank wells, add 50 μ L of phosphate buffer.
- Enzyme Addition: Add 25 μ L of the 0.1 U/mL AChE solution to all wells except the blank wells.
- Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes.
- Reaction Initiation:
 - Add 125 μ L of the 0.5 mM DTNB solution to all wells.
 - Add 25 μ L of the 1.5 mM ATCh solution to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode. Take readings every minute for 10-20 minutes.

III. Data Analysis

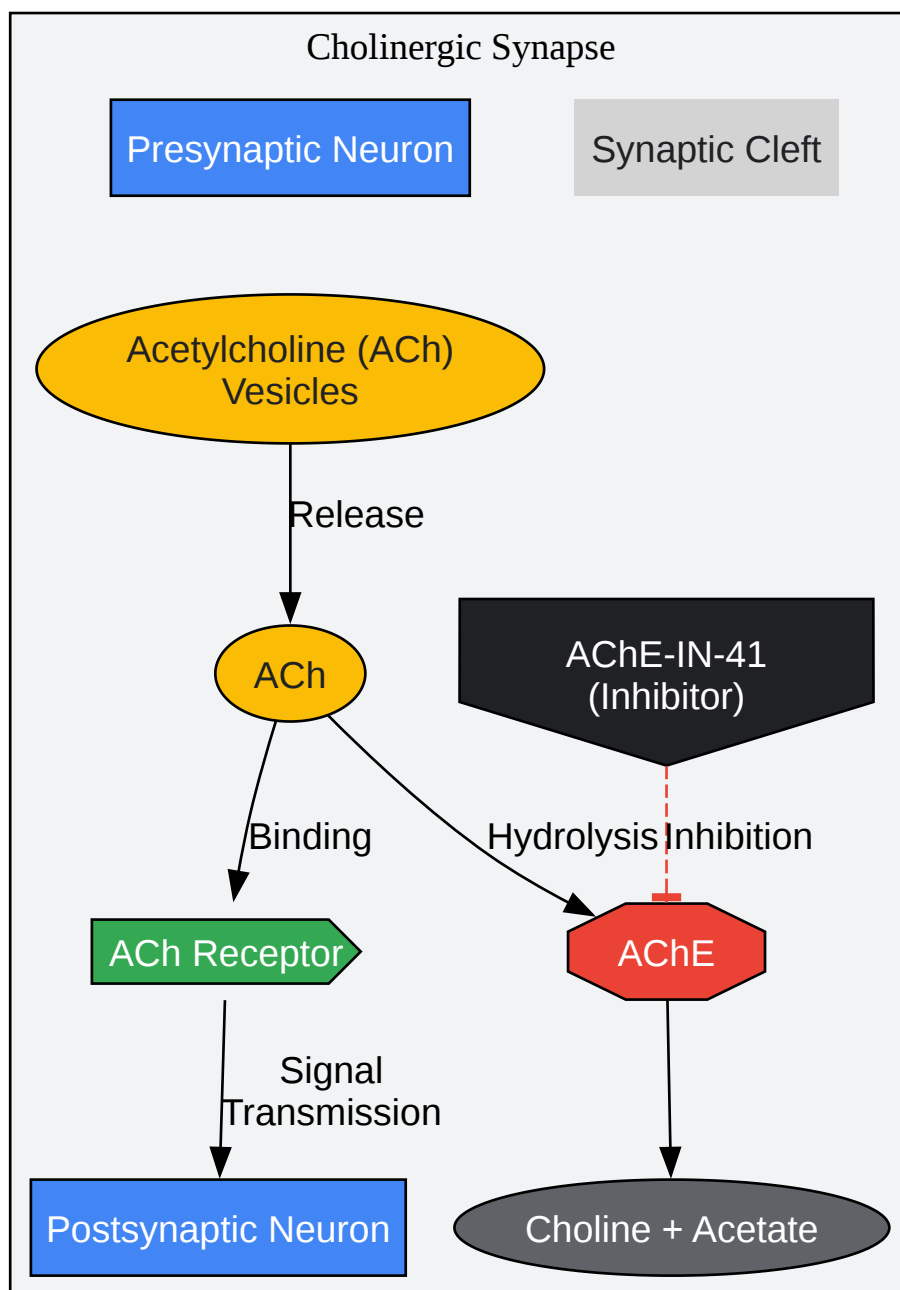
- Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (Δ Abs/min).
- Calculate the percentage of inhibition for each concentration of **AChE-IN-41** using the following formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] \times 100$ Where:
 - V_{control} is the rate of reaction in the absence of the inhibitor.
 - $V_{\text{inhibitor}}$ is the rate of reaction in the presence of the inhibitor.
- Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of AChE activity. This can be determined by non-linear regression analysis.[\[9\]](#)

Visualizations



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Caption: Workflow for the AChE activity and inhibition assay.



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Caption: Inhibition of AChE by **AChE-IN-41** at the cholinergic synapse.

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